molecular formula C33H26N2O6 B14511352 1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl- CAS No. 63227-27-0

1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-

Cat. No.: B14511352
CAS No.: 63227-27-0
M. Wt: 546.6 g/mol
InChI Key: UHDHUJWBXOCCPT-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl- is a structurally complex phthalimide derivative. Its core consists of the isoindole-1,3-dione moiety, a privileged scaffold in medicinal chemistry known for enhancing membrane permeability due to its hydrophobic nature . The compound features multiple substituents, including phenoxy, methylethyl, and a branched aromatic ether chain, which likely influence its physicochemical and biological properties.

Properties

CAS No.

63227-27-0

Molecular Formula

C33H26N2O6

Molecular Weight

546.6 g/mol

IUPAC Name

2-methyl-4-[4-[2-[4-(2-methyl-1,3-dioxoisoindol-5-yl)oxyphenyl]propan-2-yl]phenoxy]isoindole-1,3-dione

InChI

InChI=1S/C33H26N2O6/c1-33(2,19-8-12-21(13-9-19)40-23-16-17-24-26(18-23)31(38)34(3)29(24)36)20-10-14-22(15-11-20)41-27-7-5-6-25-28(27)32(39)35(4)30(25)37/h5-18H,1-4H3

InChI Key

UHDHUJWBXOCCPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)N(C6=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the reaction of phthalic anhydride with primary amines under specific conditions. For the compound , the synthesis may involve multiple steps, including the formation of intermediate compounds and subsequent functionalization. Common reagents used in these reactions include phthalic anhydride, primary amines, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex organic compounds.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential therapeutic applications, such as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For example, some derivatives act as inhibitors of protein kinases by binding to the ATP-binding site, thereby blocking the enzyme’s activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Isoindole-1,3-dione Derivatives

Compound Name/ID Substituents/Modifications Biological Activity/Properties Reference
Target Compound Phenoxy, methylethyl, branched aromatic ether Unknown (hypothesized: CNS/anticancer) N/A
2-(4-Acetylphenyl)isoindoline-1,3-dione () Acryloylphenyl groups (e.g., indole, chlorophenyl) Acetylcholinesterase inhibition (IC₅₀ values pending)
2-[4-(2-Methylimidazol-2-yl)phenyl]isoindole-1,3-dione () Imidazole ring Antifungal/antibacterial (moderate activity)
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione () Phenylethyl side chain Anticonvulsant (docking affinity for Na⁺ channels)
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindole-1,3-dione () Diphenylimidazole Antimicrobial (enhanced by electron-withdrawing groups)
Phthalazine-isoindole hybrids () Phthalazine moiety Antitumor (IC₅₀: 217–240 µg/mL vs. HepG2)

Key Observations:

  • Heterocyclic Additions : Unlike imidazole- or phthalazine-containing derivatives (), the target compound lacks a fused heterocycle, which could reduce steric hindrance in target binding.

Physicochemical and Spectroscopic Comparisons

Table 2: Physicochemical Data for Selected Derivatives

Compound (Evidence) Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound Not reported ~1700–1780 (hypothesized) Not reported
Compound 16 () 215–217 1781, 1704 δ 2.62 (CH₃), 7.49–7.54 (Ar-H)
Compound 17a () 185–187 1783, 1711 δ 2.30/2.63 (syn/anti CH₃), 7.26–7.45 (Ar-H)
ZHAWOC6017 () Not reported Not reported δ 7.36–7.50 (Ar-H), 4.02 (CH₂)

Key Observations:

  • Melting Points : Derivatives with bulkier substituents (e.g., ’s Compound 16) exhibit higher melting points (>200°C), suggesting stronger intermolecular forces. The target compound’s branched chain may similarly elevate its melting point.
  • IR/NMR Signatures : The isoindole-dione C=O stretches consistently appear at ~1700–1780 cm⁻¹ across derivatives . The target compound’s NMR would likely show complex splitting due to its asymmetric substituents.

Biological Activity

The compound 1H-Isoindole-1,3(2H)-dione , particularly its derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of the specific derivative 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl- . Research indicates that isoindole derivatives exhibit anti-inflammatory, antibacterial, and neuroprotective properties, making them potential candidates for drug development.

Synthesis and Characterization

The synthesis of this derivative involves several steps that typically include the formation of the isoindole core followed by functionalization with various substituents to enhance biological activity. Characterization methods such as NMR , FT-IR , and mass spectrometry confirm the structure of synthesized compounds.

Anti-inflammatory Activity

Research has shown that isoindole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance:

  • A study highlighted that certain derivatives showed significant inhibition of COX-2 with an affinity ratio exceeding that of meloxicam, a known anti-inflammatory drug .
  • The compounds demonstrated oxidative stress scavenging activity, indicating potential protective effects against inflammation-related oxidative damage .

Antibacterial and Antifungal Properties

Several studies have reported the antibacterial efficacy of isoindole derivatives against both Gram-positive and Gram-negative bacteria. Notably:

  • Compounds exhibited comparable inhibition zones to gentamicin, suggesting strong antibacterial activity .
  • The halogenated derivatives showed enhanced antimicrobial properties, indicating that structural modifications can significantly influence biological efficacy .

Neuroprotective Effects

The potential for treating neurodegenerative diseases has been explored through the inhibition of cholinesterases:

  • In silico studies revealed promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating high potency .
  • The derivatives were designed based on known AChE inhibitors, suggesting a pathway for developing effective treatments for conditions like Alzheimer’s disease .

Case Studies

  • Cyclooxygenase Inhibition : A derivative was tested for its ability to inhibit COX enzymes. It showed a significant reduction in COX-2 activity compared to controls, supporting its potential as an anti-inflammatory agent.
  • Neuroprotective Studies : Another case involved testing the derivative's effect on AChE inhibition in vitro. The compound displayed IC50 values in the low micromolar range, indicating strong potential for further development as a therapeutic agent for Alzheimer’s disease.

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is often linked to their structural features. Key observations include:

  • The presence of aromatic rings enhances lipophilicity and binding affinity to target enzymes such as COX and cholinesterases.
  • Modifications at specific positions on the isoindole ring can lead to improved biological profiles, as seen in studies where different substituents were tested for their effects on COX inhibition and antimicrobial activity .

Q & A

Basic: What synthetic methodologies are established for synthesizing this isoindole-dione derivative?

Methodological Answer:
The compound can be synthesized via multi-step nucleophilic aromatic substitution and coupling reactions. Key steps include:

  • Step 1: Preparation of intermediates like 2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl derivatives using acetic acid reflux (3–5 hours) with sodium acetate as a catalyst .
  • Step 2: Coupling of intermediates via phenoxy linkages using Mitsunobu or Ullmann-type reactions, optimized for steric hindrance from the 1-methylethyl group .
  • Step 3: Final purification via recrystallization from DMF/acetic acid mixtures .

Example Reaction Table:

StepReagents/ConditionsYield (%)Reference
1Acetic acid, NaOAc, reflux65–70
2CuI, DMF, 110°C45–50

Advanced: How can reaction conditions be optimized to improve yield in sterically hindered coupling steps?

Methodological Answer:
Steric hindrance from the 1-methylethyl group necessitates:

  • Temperature Modulation: Higher temperatures (110–120°C) in polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd(OAc)₂ or CuI) with chelating ligands (e.g., XPhos) to stabilize intermediates .
  • DOE Approach: Use a Design of Experiments (DOE) framework to test variables (solvent, catalyst loading, time) and identify Pareto-optimal conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for methyl groups (δ 1.2–1.5 ppm) and isoindole-dione carbonyls (δ 167–170 ppm). Compare with analogs like 2-phenyl-1H-isoindole-1,3(2H)-dione .
  • X-ray Crystallography: Resolve steric effects in the 1-methylethyl-phenoxy linkage, as demonstrated for methyl 1-methyl-1H-indole-3-carboxylate derivatives .
  • HRMS: Confirm molecular weight (expected [M+H]⁺ ~550–600 Da) .

Advanced: What mechanistic insights explain its potential biological activity?

Methodological Answer:

  • Acylating Activity: The 1,3-dioxoisoindoline moiety acts as an electrophile, acylating nucleophilic residues (e.g., cysteine thiols) in target proteins .
  • Computational Modeling: Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
  • In Vitro Validation: Test inhibition of enzymes (e.g., kinases) via fluorescence polarization assays, referencing indole-3-carboxylate analogs .

Advanced: How can computational tools (e.g., COMSOL Multiphysics) model its synthesis pathways?

Methodological Answer:

  • Reactor Simulation: Model heat/mass transfer in reflux conditions using COMSOL’s "Chemical Reaction Engineering Module" .
  • AI Integration: Train machine learning models on reaction datasets to predict optimal solvent/catalyst combinations .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • GHS Hazards: Classified as H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) based on structural analogs .
  • Mitigation: Use fume hoods, nitrile gloves, and PPE. Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis: Compare studies using the same assay protocols (e.g., MIC values for antimicrobial activity) .
  • Theoretical Framework: Reconcile discrepancies by aligning results with phthalimide SAR models (e.g., electron-withdrawing substituents enhance activity) .

Basic: What strategies enable functionalization of the isoindole-dione core?

Methodological Answer:

  • Electrophilic Substitution: Introduce halogens at the 5-position using POCl₃/DMF (Vilsmeier-Haack conditions) .
  • Nucleophilic Aromatic Substitution: Attach alkoxy groups via SNAr reactions, as shown for 4-methoxyindole derivatives .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Use HPLC to monitor degradation at 40°C/75% RH over 4 weeks. Compare with room-temperature storage .
  • Degradation Pathways: Hydrolysis of the dione moiety is the primary route; stabilize with desiccants (e.g., silica gel) .

Advanced: What interdisciplinary applications exist beyond organic synthesis?

Methodological Answer:

  • Materials Science: Incorporate into polymers via Michael addition for thermally stable coatings (analogous to phthalimide-based polyimides) .
  • Chemical Biology: Use as a photoaffinity probe to label target proteins in live-cell imaging .

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